molecular formula C13H15BrN2 B1397980 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine CAS No. 812649-40-4

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

Cat. No. B1397980
M. Wt: 279.18 g/mol
InChI Key: UFGUZGRZKTZRAB-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine is a chemical compound with the molecular formula C13H15BrN2 . It is also known as Br-CPI and is a key intermediate in the synthesis of many bioactive compounds.


Molecular Structure Analysis

The molecular structure of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine consists of a cyclohepta[b]indole backbone with a bromine atom attached at the 2-position and an amine group at the 6-position . The average mass of the molecule is 264.161 Da and the monoisotopic mass is 263.030945 Da .

Scientific Research Applications

Antagonist Synthesis

The compound has been utilized in the preparation of potent 5-HT6 antagonists, which are significant due to their potential neuropharmacological applications. An efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold has been reported, with the synthesis involving a multi-step process including chiral resolution and stereochemistry determination through X-ray crystallography. The resulting compound has shown promise in advanced biological testing (Isherwood et al., 2012).

Synthetic Methodology

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine serves as a precursor in the synthesis of various indole derivatives. It's involved in reactions such as Fischer indole synthesis, which is a fundamental method in the synthesis of indole structures. These synthetic pathways often lead to compounds with potential pharmaceutical applications (Falke et al., 2011).

Chemical Modifications for Therapeutic Applications

Derivatives of the compound have been used as initial substances for chemical modifications, aiming to obtain functional derivatives with high therapeutic activity. Such derivatives have been explored for their potential as antihypoxic and actoprotective agents (Lopatik et al., 2019).

Catalysis in Organic Chemistry

The compound is also a substrate in complex catalytic reactions under specific conditions. It exhibits novel reactivity under palladium catalysis, leading to the formation of enamines and indoles. These reactions involve intricate processes such as Buchwald-Hartwig coupling and provide reliable access to a variety of substrates (Masters et al., 2011).

properties

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(15)13(9)16-12/h5-7,11,16H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGUZGRZKTZRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)N)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 2
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 3
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 4
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 5
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Reactant of Route 6
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

Citations

For This Compound
1
Citations
HY Sagong, JD Rosado-Lugo, EJ Bryan… - Medicinal Chemistry …, 2022 - Springer
MreB is a cytoskeleton protein present in rod-shaped bacteria that is both essential for bacterial cell division and highly conserved. Because most Gram (-) bacteria require MreB for cell …
Number of citations: 6 link.springer.com

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